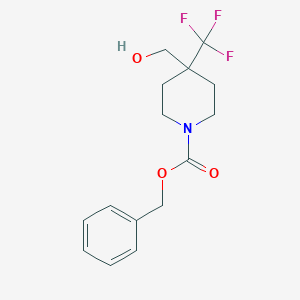![molecular formula C10H17NO2 B12446468 Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-azabicyclo[331]nonane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted derivatives . Another approach involves the use of radical cyclization methods, such as Cp2TiCl-mediated or SmI2-mediated protocols, to construct the azabicyclo[3.3.1]nonane ring system .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions over catalysts like Raney nickel.
Substitution: Reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and thiophosgene.
Common Reagents and Conditions
Oxidation: ABNO and (MeO bpy)CuI(OTf) under aerobic conditions.
Reduction: Raney nickel as a catalyst.
Substitution: Acetyl chloride, chloroacetyl chloride, maleic anhydride, succinic anhydride, and thiophosgene.
Major Products
Oxidation: Corresponding carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonane-9-amines.
Substitution: Amides, Schiff bases, and isothiocyanates.
Aplicaciones Científicas De Investigación
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in oxidation reactions.
Medicine: Investigated for its potential as an anticancer agent due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate involves its ability to catalyze oxidation reactions. The compound, particularly in its N-oxyl form (ABNO), acts as a stable nitroxyl radical that facilitates the oxidation of alcohols to carbonyl compounds in the presence of copper catalysts .
Comparación Con Compuestos Similares
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate can be compared to other bicyclic compounds such as:
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 3-azabicyclo[3.3.1]nonane derivatives
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The presence of the nitrogen atom in this compound makes it particularly unique and valuable for specific catalytic and medicinal applications.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
Clave InChI |
NYDOQJXLHBYCME-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CCCC(C1)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
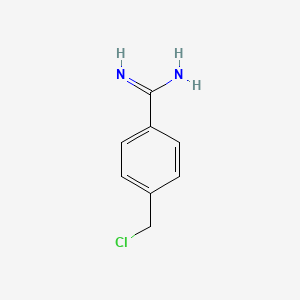
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)
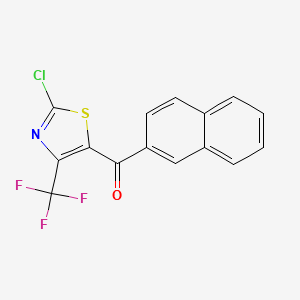
![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
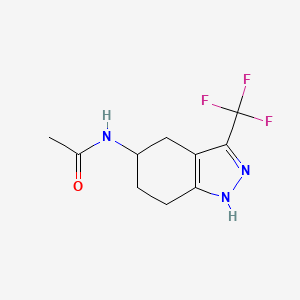
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
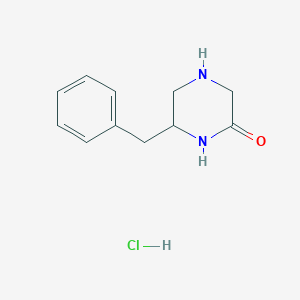
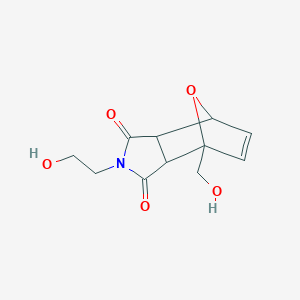
![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)
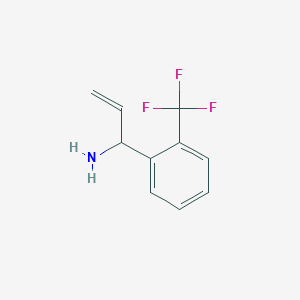
![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
